

# (S,R,R)-VH032: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (S,R,R)-VH032

Cat. No.: B15620339

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**(S,R,R)-VH032** is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical structure, properties, and its role in the VHL-HIF-1 $\alpha$  signaling pathway, intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**(S,R,R)-VH032** is a synthetic molecule designed to mimic the binding of the hypoxia-inducible factor 1 $\alpha$  (HIF-1 $\alpha$ ) to VHL. Its specific stereochemistry is critical for its high-affinity binding.

Table 1: Physicochemical Properties of VH032

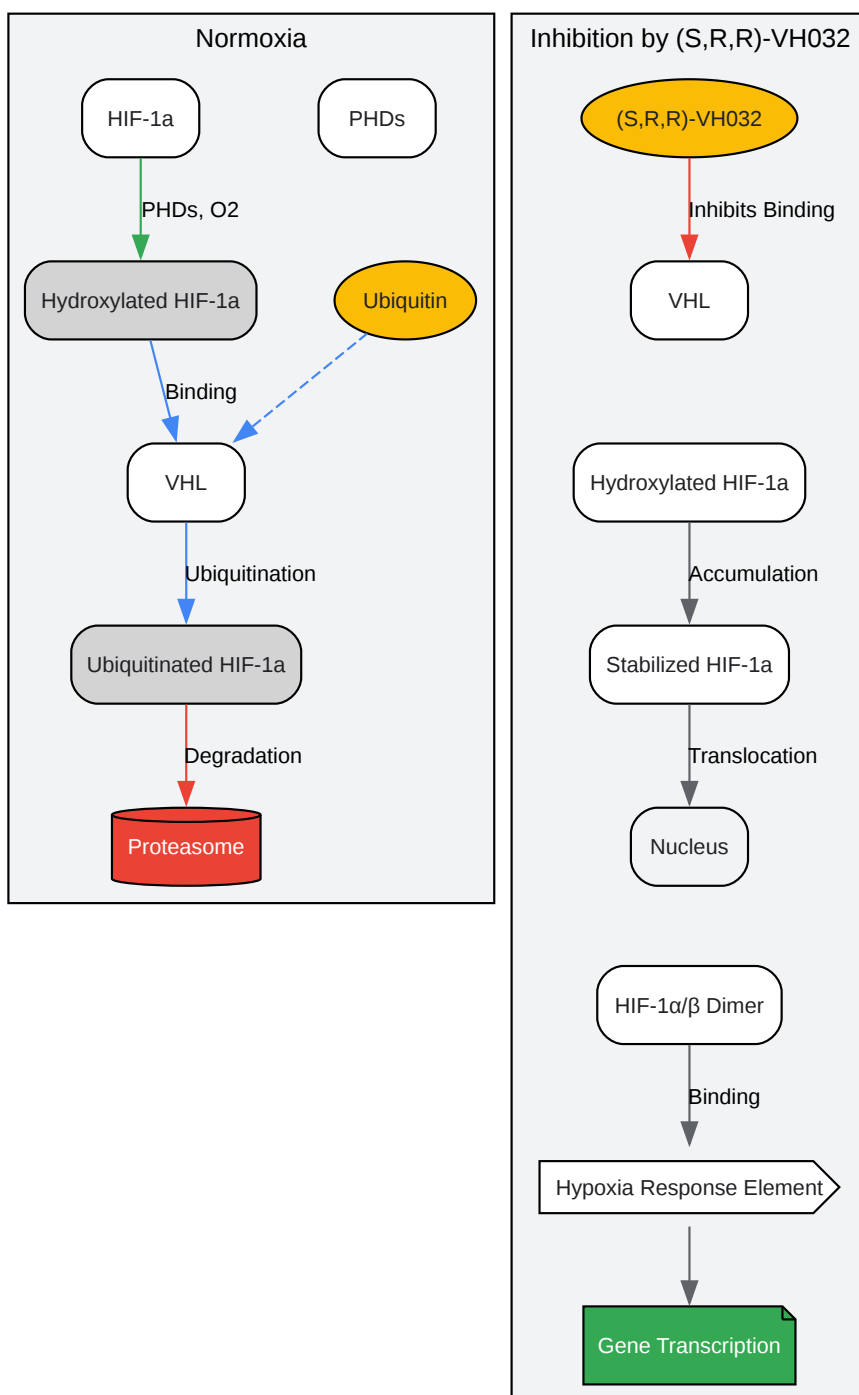
| Property                      | Value  | Source |
|-------------------------------|--|--------|
| IUPAC Name                    | N-((2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-pyrrolidin-2-yl)-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)carboxamide | N/A    |
| Molecular Formula             | C24H32N4O4S  | [1]    |
| Molecular Weight              | 472.6 g/mol  | [1]    |
| CAS Number                    | 2489876-59-5   | N/A    |
| Binding Affinity (Kd for VHL) | 185 nM (for general VH032)   | [2][3] |
| Solubility                    | DMSO: 90.0 mg/mL (190.4 mM)  | [1]    |

## Mechanism of Action: The VHL-HIF-1 $\alpha$ Signaling Pathway

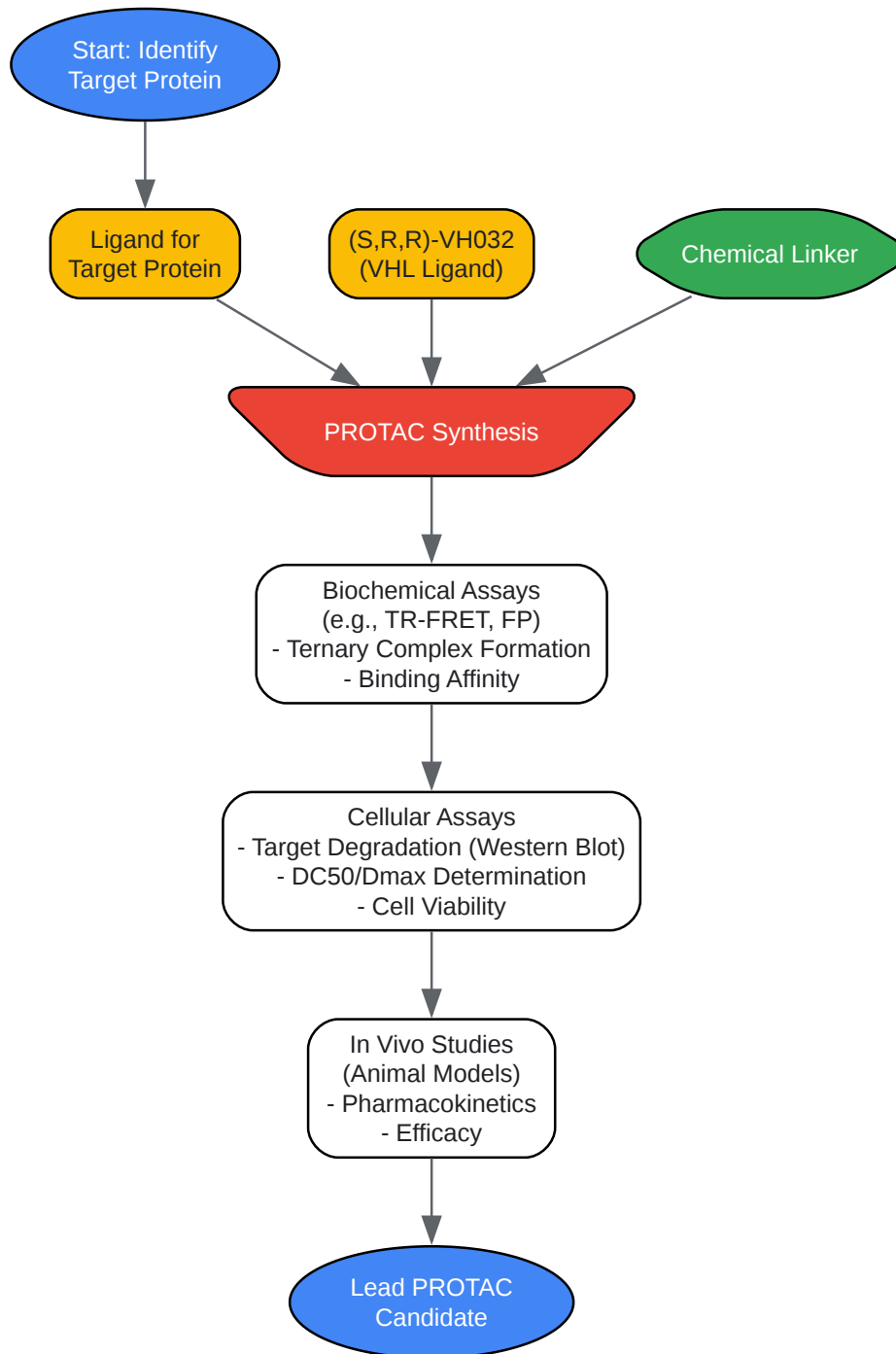
Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1 $\alpha$ ). This binding is dependent on the hydroxylation of specific proline residues on HIF-1 $\alpha$  by prolyl hydroxylases (PHDs). Following binding, VHL mediates the ubiquitination of HIF-1 $\alpha$ , targeting it for proteasomal degradation. This process keeps HIF-1 $\alpha$  levels low.

**(S,R,R)-VH032** acts as a competitive inhibitor of the VHL:HIF-1 $\alpha$  interaction. By occupying the binding site on VHL, it prevents the ubiquitination and subsequent degradation of HIF-1 $\alpha$ . This leads to the stabilization and accumulation of HIF-1 $\alpha$ , which can then translocate to the nucleus, dimerize with HIF-1 $\beta$ , and activate the transcription of hypoxia-responsive genes. This mechanism is fundamental to its application in PROTACs, where VH032 serves to recruit the VHL E3 ligase to a target protein for degradation.

### VHL-HIF-1 $\alpha$ Signaling and VH032 Inhibition



## General Workflow for PROTAC Synthesis and Evaluation

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## References

- 1. VH032 | Ligand for E3 Ligase | TargetMol [[targetmol.com](https://targetmol.com)]
- 2. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 3. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
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